Product packaging for DL-4-Hydroxy-3-methoxymandelic-2-D1 acid(Cat. No.:)

DL-4-Hydroxy-3-methoxymandelic-2-D1 acid

Cat. No.: B12421847
M. Wt: 199.18 g/mol
InChI Key: CGQCWMIAEPEHNQ-BNEYPBHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing DL-4-Hydroxy-3-methoxymandelic-2-D1 Acid within Metabolic Research

Vanillylmandelic acid (VMA) is a crucial biomarker for several diseases, most notably neuroblastoma, a type of cancer that arises from immature nerve cells. The accurate measurement of VMA levels in biological fluids such as urine is therefore essential for diagnosis, prognosis, and monitoring treatment efficacy. This compound serves as an indispensable internal standard in the analytical methods used to quantify VMA. Its close structural and chemical similarity to the target analyte, VMA, ensures that it behaves almost identically during sample preparation and analysis, yet its slight mass difference allows for its distinct detection.

The Role of Isotopic Labeling in Advanced Biochemical Investigations

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by its isotope. chemicalbook.com In the case of this compound, a hydrogen atom is replaced by a deuterium (B1214612) atom, which is a stable, non-radioactive isotope of hydrogen. chemicalbook.com This labeling does not significantly alter the chemical properties of the molecule but increases its molecular weight. guidechem.com This subtle change is the key to its utility in techniques like mass spectrometry, where the mass-to-charge ratio of ions is measured. chemicalbook.com Isotope-labeled compounds are critical for enhancing the accuracy and reliability of quantitative analyses by correcting for any loss of analyte that may occur during the analytical process. guidechem.com

Scope and Objectives of Academic Research on this compound

The primary focus of academic and clinical research involving this compound is its application as an internal standard for the precise measurement of VMA. Research objectives include the development and validation of robust analytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the routine clinical testing of VMA in patient samples. These studies aim to improve diagnostic accuracy and the monitoring of diseases linked to catecholamine metabolism.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Chemical Formula C₉H₉DO₅
Molecular Weight 199.18 g/mol
CAS Number 53587-34-1
Appearance Neat
Synonyms (±)-4-Hydroxy-3-methoxymandelic-alpha-d1 Acid, Vanillylmandelic-2H2 acid

Research Applications and Findings

The predominant application of this compound is as an internal standard in isotope dilution mass spectrometry. This technique is considered the gold standard for quantitative analysis in clinical chemistry due to its high specificity and accuracy.

In a typical research or clinical workflow, a known amount of this compound is added to a patient's biological sample (e.g., urine) at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and purification steps before being analyzed by LC-MS/MS. The instrument can differentiate between the endogenous, non-labeled VMA and the added, deuterium-labeled internal standard based on their mass difference. By comparing the signal intensity of the analyte to that of the internal standard, researchers can accurately calculate the concentration of VMA in the original sample, compensating for any variability in sample handling and instrument response.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O5 B12421847 DL-4-Hydroxy-3-methoxymandelic-2-D1 acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O5

Molecular Weight

199.18 g/mol

IUPAC Name

2-deuterio-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i8D

InChI Key

CGQCWMIAEPEHNQ-BNEYPBHNSA-N

Isomeric SMILES

[2H]C(C1=CC(=C(C=C1)O)OC)(C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Incorporation

Strategies for Deuterium (B1214612) Labeling of Vanillylmandelic Acid Derivatives

The most effective and direct strategy for synthesizing DL-4-Hydroxy-3-methoxymandelic-2-D1 acid involves the condensation of guaiacol (B22219) with a deuterated form of glyoxylic acid. nist.govnih.gov This approach is an adaptation of the well-established one-step synthesis for unlabeled VMA, which provides high yields of 68-75%. nist.govscribd.comoclc.org

The core reaction is an alkaline condensation. nist.gov In this process, an ice-cold aqueous solution of the glyoxylic acid precursor is added slowly to a cold, alkaline solution of guaiacol with vigorous stirring. nih.govscribd.com The alkaline conditions facilitate the reaction where the phenoxide ion of guaiacol attacks the aldehyde carbon of glyoxylic acid. nist.gov To introduce deuterium at the desired C2 position, the standard glyoxylic acid (CHOCOOH) is replaced with its isotopically labeled counterpart, glyoxylic-D1 acid (CDOCOOH).

The reaction proceeds as follows:

Guaiacol is dissolved in an aqueous alkaline solution, typically sodium hydroxide, and cooled.

Glyoxylic-D1 acid is introduced slowly to the cooled guaiacol solution. The slow addition and controlled low temperature are critical to minimize a competing Cannizzaro reaction involving the glyoxylate (B1226380) ions, thereby maximizing the yield of the desired mandelic acid derivative. nist.gov

The resulting product, this compound, is then isolated from the reaction mixture.

Alternative strategies could involve labeling other positions, such as the methoxy (B1213986) group or the aromatic ring, by using different deuterated precursors like [d3]-vanillin, but for specific C2-labeling, the use of deuterated glyoxylic acid is the most direct method. nih.gov

Isotopic Enrichment Techniques at Specific Molecular Positions

Isotopic enrichment is a measure of the abundance of a specific isotope at a particular position within a molecule. It is formally defined as the mole fraction of the isotope, expressed as a percentage. For this compound, the goal is to achieve high enrichment of deuterium at the C2 position.

The enrichment level of the final product is primarily determined by the isotopic purity of the deuterated precursor, in this case, glyoxylic-D1 acid. The synthesis of this precursor can be achieved through methods like the oxidation of deuterated glyoxal (B1671930) or the electrochemical reduction of oxalic acid in heavy water (D₂O). wikipedia.org

General techniques for enriching isotopes, which are more commonly applied to starting materials or simple compounds, include:

Distillation: This method separates isotopes based on small differences in their boiling points and vapor pressures. For instance, cryogenic distillation is a preferred method for enriching carbon-13.

Chemical Exchange: This technique leverages slight differences in chemical reaction rates to concentrate the desired isotope.

Mass-based Separation: Methods like gas centrifugation separate isotopes based on their mass differences.

Laser Isotope Separation: This advanced technique uses lasers tuned to excite a specific isotope, allowing for its separation.

It is crucial to distinguish isotopic enrichment from species abundance. For a compound like this compound with a theoretical enrichment of 99%, it means that at the C2 position, 99% of the atoms are deuterium and 1% are hydrogen. This does not mean that 99% of the molecules are the D1 species; a small percentage will be the non-deuterated (D0) isotopologue.

Table 1: Key Concepts in Isotopic Labeling

Term Definition Relevance to this compound
Isotopologue Molecules that differ only in their isotopic composition. Refers to the D1 (deuterated) and D0 (non-deuterated) versions of the compound.
Isotopic Enrichment The percentage of atoms at a specific position that are a particular isotope. The percentage of deuterium versus hydrogen at the C2 position of the molecule.
Species Abundance The percentage of molecules that have a specific isotopic composition. The percentage of molecules that are the D1 species versus the D0 species in the final sample.

Characterization of Synthesized Deuterated Variants for Research Purity

Once synthesized, the deuterated VMA must be rigorously analyzed to confirm its structure, chemical purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for characterizing deuterated compounds. nih.gov

Confirmation of Mass: HRMS can precisely measure the mass of the synthesized molecule, confirming the incorporation of the deuterium atom (mass of D ≈ 2.014 amu vs. H ≈ 1.008 amu). The molecular weight of the unlabeled compound (C₉H₁₀O₅) is approximately 198.17 g/mol , while the D1 variant (C₉H₉DO₅) will have a molecular weight of approximately 199.18 g/mol . sigmaaldrich.com

Isotopic Purity Assessment: By analyzing the relative intensities of the ion signals for the deuterated (D1) and non-deuterated (D0) isotopologues, the isotopic purity can be calculated with high accuracy. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides information on the molecule's structure by breaking it down into smaller fragments. The fragmentation pattern can help confirm that the deuterium label is located at the intended C2 position. massbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact position of the isotopic label.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled VMA, the proton at the C2 position shows a characteristic signal. For the successfully synthesized this compound, this signal would be absent or significantly diminished, providing direct evidence of deuterium substitution at that site. chemicalbook.com

¹³C NMR (Carbon-13 NMR): The carbon spectrum can also provide confirmation. The signal for the C2 carbon will show a characteristic coupling to deuterium (a C-D bond) instead of a proton (a C-H bond), altering its appearance (e.g., multiplicity and chemical shift) compared to the unlabeled compound.

Chromatography: During analysis by liquid chromatography (LC) or gas chromatography (GC), deuterated compounds may exhibit slightly different retention or migration times compared to their non-deuterated counterparts. This "isotope effect" is a known phenomenon that must be accounted for during method development and data analysis.

Table 2: Analytical Characterization Methods

Technique Purpose Expected Result for this compound
High-Resolution Mass Spectrometry (HRMS) Confirm molecular weight and determine isotopic purity. Detection of an ion corresponding to the mass of C₉H₉DO₅. Calculation of enrichment based on relative intensities of D1 and D0 ions.
Tandem Mass Spectrometry (MS/MS) Confirm structural integrity and label position. Fragmentation pattern consistent with the VMA structure and indicating the deuterium is on the C2 carbon.
Proton NMR (¹H NMR) Verify the specific location of deuterium incorporation. Absence of the proton signal corresponding to the C2 position.
Carbon-13 NMR (¹³C NMR) Confirm the labeled position and structural integrity. Altered signal (splitting pattern) for the C2 carbon due to C-D coupling.
High-Performance Liquid Chromatography (HPLC) Determine chemical purity. A single, sharp peak indicating the absence of chemical impurities.

Analytical Methodologies Utilizing Dl 4 Hydroxy 3 Methoxymandelic 2 D1 Acid

Development and Validation of High-Precision Quantitative Assays

The development of robust and reliable quantitative assays is fundamental for clinical diagnostics and biomedical research. DL-4-Hydroxy-3-methoxymandelic-2-D1 acid is instrumental in the validation of these assays, ensuring they meet stringent criteria for accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile analytes like VMA, chemical derivatization is a necessary prerequisite for GC-MS analysis. In this context, this compound is used as an internal standard to control for variability during sample preparation and analysis.

A common procedure involves the extraction of VMA and the deuterated internal standard from a biological matrix, such as urine, using an organic solvent like ethyl acetate (B1210297) after acidification. researchgate.netsigmaaldrich.com The extract is then dried, and the residue is derivatized to create a more volatile and thermally stable compound suitable for gas chromatography. researchgate.netsigmaaldrich.com A widely used method is silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netsigmaaldrich.com

During analysis, the derivatized sample is injected into the GC-MS system. The distinct mass-to-charge (m/z) ratios of the analyte and the deuterium-labeled internal standard are monitored using selected ion monitoring (SIM). researchgate.net By comparing the response of the analyte to the known concentration of the internal standard, a precise quantification of VMA can be achieved. sigmaaldrich.com This stable isotope dilution GC-MS assay is highly specific and sensitive, capable of measuring VMA concentrations in various biological samples, including urine, serum, and cerebrospinal fluid. researchgate.netnih.govnih.gov

Table 1: GC-MS Methodological Overview for VMA Quantification

ParameterDescriptionReference
Internal Standard Deuterium-labeled VMA (e.g., this compound) sigmaaldrich.comnih.gov
Sample Matrix Urine, Serum, Cerebrospinal Fluid researchgate.netnih.govnih.gov
Extraction Acidification followed by organic solvent (e.g., ethyl acetate) extraction. researchgate.netsigmaaldrich.comnih.gov
Derivatization Silylation (e.g., with BSTFA) or other methods to increase volatility. researchgate.netsigmaaldrich.com
Detection Mode Mass Spectrometry (MS), often using Selected Ion Monitoring (SIM). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the quantification of VMA in clinical laboratories due to its high specificity, sensitivity, and throughput. nih.govsemanticscholar.org Unlike GC-MS, LC-MS/MS can often analyze compounds like VMA directly in their native form without the need for derivatization.

In these assays, this compound is added to the sample at the beginning of the workflow. nih.gov A simple "dilute-and-shoot" method is common, where the urine sample is diluted with a solution containing the deuterated internal standard before being directly injected into the LC-MS/MS system. nih.gov The chromatographic separation is typically rapid, with run times as short as a few minutes. nih.govsemanticscholar.org

The mass spectrometer, usually a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of both the native VMA and the deuterated internal standard and then monitoring specific product ions after fragmentation. This highly selective detection minimizes interferences, leading to robust and reliable quantification even in complex matrices. uab.edu The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability. myadlm.orgnih.gov

Advanced Chromatographic Separation Techniques (e.g., HPLC-ECD, UHPLC)

Beyond standard GC-MS and LC-MS/MS, this compound finds utility in other advanced chromatographic methods. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) has been a conventional and reliable technique for measuring VMA and other catecholamine metabolites. nih.govnih.govresearchgate.net In HPLC-ECD, the separation is achieved via liquid chromatography, and the detection is based on the electrochemical properties of the analyte. While not a mass-based detection method, the principles of using a standard for quantification remain, and the validation of such methods often involves comparison with mass spectrometry-based assays that use deuterated standards. nih.gov

More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has been coupled with tandem mass spectrometry (UHPLC-MS/MS) to further improve the speed and efficiency of VMA analysis. nih.gov These systems use columns with smaller particles, enabling faster separations and higher resolution. A validated UHPLC-MS/MS method using deuterated internal standards for VMA, homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA) demonstrated excellent linearity, precision, and negligible matrix effects, with a total chromatographic run time of just 8 minutes. nih.gov

Table 2: Performance of a UHPLC-MS/MS Assay Using a Deuterated Internal Standard

ParameterResultReference
Linearity (r²) >0.999 nih.gov
Precision (CV) <15% nih.gov
Matrix Effect (Recovery) >90% nih.gov
Carryover <1% nih.gov
Lower Limit of Quantification (LLOQ) 0.25 µM for VMA nih.gov
Chromatographic Run Time 8 minutes nih.gov

Role as a Stable Isotope Internal Standard in Complex Biological Matrices

The primary function of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS). An ideal internal standard co-elutes with the analyte and experiences identical conditions throughout the entire analytical process, from extraction to detection. researchgate.net Because SIL-IS have nearly identical physicochemical properties to their endogenous counterparts, they are considered the gold standard for quantitative mass spectrometry. clearsynth.com

Mitigation of Matrix Effects and Analytical Interferences

Biological matrices such as plasma and urine are incredibly complex, containing numerous endogenous compounds that can interfere with the analysis. myadlm.org This phenomenon, known as the "matrix effect," can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate quantification. myadlm.orgchromatographyonline.com

This compound plays a vital role in mitigating these effects. clearsynth.com Since the deuterated standard and the native analyte have virtually identical chemical properties, they are affected by the matrix in the same way. researchgate.net Any signal suppression or enhancement experienced by the native VMA will be mirrored by the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, leading to a more accurate and reliable measurement. clearsynth.comchromatographyonline.com While SIL-IS are highly effective, it is noted that in some cases, differential matrix effects can still occur, particularly if there are slight differences in retention time in regions of changing ion suppression. myadlm.org

Calibration Strategies and Reproducibility Enhancements

For an assay to be quantitative, a calibration curve must be established to relate the detector's response to the concentration of the analyte. libretexts.org Using an internal standard like this compound is central to this process. sigmaaldrich.comnih.govresearchgate.netnih.gov A fixed amount of the internal standard is added to every calibrator (samples of known analyte concentrations) and to the unknown samples. libretexts.org

The calibration curve is then constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte in the calibrators. When analyzing an unknown sample, the same ratio is measured, and the concentration of the analyte is determined from the calibration curve. This strategy corrects for variations in sample injection volume and compensates for any loss of analyte during sample processing, thereby significantly enhancing the precision and reproducibility of the assay. sigmaaldrich.comnih.gov The use of a deuterated internal standard ensures that the method is robust and yields consistent results over time and across different batches of samples. clearsynth.com

Preparation of Samples for High-Sensitivity Analysis

The preparation of biological samples, most commonly urine, is a critical step in the analytical workflow for VMA determination. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate it to a level suitable for detection, and convert it into a form amenable to the chosen analytical technique. The use of this compound as an internal standard from the initial stages of sample preparation is crucial for achieving high sensitivity and accuracy.

Optimized Extraction and Derivatization Procedures.

The choice of extraction and derivatization procedures is largely dictated by the analytical instrumentation employed, primarily gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

For GC-MS analysis, a multi-step process involving extraction and derivatization is typically necessary. researchgate.netwaters.com A common approach begins with the acidification of the urine sample, to which a known amount of this compound is added. researchgate.net The analytes, including both VMA and its deuterated internal standard, are then extracted from the acidified aqueous matrix into an organic solvent, with ethyl acetate being a frequent choice. researchgate.netwaters.com Following extraction, the organic layer is separated and evaporated to dryness.

Since VMA and its deuterated analog are not inherently volatile, a derivatization step is required to increase their volatility for GC-MS analysis. researchgate.netresearchgate.net This is most commonly achieved through silylation, where the hydroxyl and carboxyl groups of the molecule are converted to their trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.netbris.ac.uk A mixture of a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine (B92270) is added to the dried extract to facilitate this reaction. researchgate.netwaters.com The resulting derivatized sample is then ready for injection into the GC-MS system.

In contrast, LC-MS/MS methods often offer the advantage of simpler sample preparation. myadlm.orgnih.gov A "dilute-and-shoot" approach is frequently employed, where the urine sample is simply diluted with a solution containing the this compound internal standard. myadlm.orgnih.govnih.gov This mixture can then be directly injected into the LC-MS/MS system without the need for extensive extraction or derivatization, significantly improving sample throughput. myadlm.org Some LC-MS/MS methods may still incorporate a protein precipitation or a simple solid-phase extraction (SPE) step to remove high-molecular-weight interferences, though this is not always necessary. researchgate.net

The following table summarizes common extraction and derivatization procedures for VMA analysis utilizing a deuterated internal standard:

Analytical TechniqueExtraction MethodDerivatization AgentKey Procedural Steps
GC-MS Liquid-Liquid Extraction (LLE)Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in Pyridine1. Acidification of urine sample and addition of internal standard. 2. Extraction with ethyl acetate. 3. Evaporation of the organic phase. 4. Derivatization of the residue. researchgate.netwaters.com
LC-MS/MS Dilute-and-ShootNone1. Dilution of the urine sample with a solution containing the internal standard. 2. Direct injection into the LC-MS/MS system. myadlm.orgnih.govnih.gov
LC-MS/MS Solid-Phase Extraction (SPE)None (or post-column derivatization in some research applications)1. Addition of internal standard to the urine sample. 2. Passing the sample through an SPE cartridge to remove interferences. 3. Elution of the analyte and internal standard. 4. Injection into the LC-MS/MS system. researchgate.net

Considerations for Sample Stability and Integrity in Research.

Maintaining the stability and integrity of both the target analyte, VMA, and its deuterated internal standard, this compound, is paramount for generating reliable and reproducible research data. Several factors can influence their stability throughout the analytical process, from sample collection and storage to the final analysis.

Sample Collection and Storage:

Urinary VMA can be susceptible to degradation, particularly at room temperature and in non-acidified conditions. nih.govnih.gov Therefore, proper collection and storage procedures are crucial. For long-term storage, urine samples should be acidified to a pH between 1 and 5 and kept frozen at -20°C or lower. testcatalog.org Studies have shown that VMA is stable in dried filter paper spots when stored at 4°C or below, but degradation occurs at room temperature. nih.gov One study demonstrated that VMA and other biogenic amines are effectively stabilized in urine for up to four weeks at 22°C when collected in a sodium citrate (B86180) buffer. nih.gov Frequent freeze-thaw cycles should also be avoided as they can impact the concentration of certain metabolites. nih.gov

Internal Standard Stability and Behavior:

While stable isotope-labeled internal standards like this compound are designed to mimic the behavior of the analyte, their stability and performance can be affected by several factors. It is generally recommended to avoid storing deuterated compounds in acidic or basic solutions for extended periods to prevent potential deuterium (B1214612) exchange. researchgate.net

A critical consideration in LC-MS/MS analysis is the potential for chromatographic separation between the analyte and its deuterated internal standard. bris.ac.ukchromatographyonline.com This phenomenon, known as the "isotope effect," can lead to slight differences in retention times. chromatographyonline.com If this separation occurs in a region of the chromatogram where matrix effects (ion suppression or enhancement) are present, the analyte and the internal standard may be affected differently, leading to inaccurate quantification. researchgate.netmyadlm.orgchromatographyonline.com Therefore, chromatographic conditions must be optimized to ensure complete co-elution of VMA and this compound. bris.ac.ukchromatographyonline.com

The following table outlines key considerations for ensuring the stability and integrity of samples containing VMA and its deuterated internal standard:

FactorConsiderationRecommended Practice
Sample pH VMA is unstable in alkaline urine.Acidify urine samples to a pH between 1 and 5 at the time of collection. testcatalog.org
Storage Temperature Degradation can occur at room temperature.Store urine samples frozen at -20°C or below for long-term stability. testcatalog.org For short-term storage (up to 7 days), refrigeration at 4°C is acceptable for acidified samples. researchgate.net
Freeze-Thaw Cycles Repeated freezing and thawing can affect metabolite concentrations.Aliquot samples upon receipt to avoid multiple freeze-thaw cycles. nih.gov
Internal Standard Storage Potential for deuterium exchange in certain conditions.Store stock solutions of this compound according to the manufacturer's recommendations, typically in a non-aqueous solvent and protected from light. Avoid prolonged storage in strong acids or bases. researchgate.netsigmaaldrich.com
Chromatographic Co-elution The isotope effect can cause separation of the analyte and internal standard.Optimize LC methods to ensure complete co-elution of VMA and its deuterated internal standard to mitigate differential matrix effects. bris.ac.ukchromatographyonline.com
Matrix Effects Co-eluting substances from the sample matrix can interfere with ionization.While the internal standard corrects for many matrix effects, significant and differential suppression or enhancement can still lead to inaccuracies. Proper sample clean-up and chromatographic separation are essential. researchgate.netmyadlm.org

By carefully controlling these factors, researchers can ensure the integrity of their samples and the accuracy of their analytical results when using this compound for the high-sensitivity analysis of VMA.

Applications in Biochemical and Metabolic Pathway Elucidation

Investigation of Catecholamine Catabolism Mechanisms in vitro and ex vivo

The study of how catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), are broken down (catabolized) is essential for understanding both normal physiology and various disease states. In vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism) studies are fundamental to isolating and examining these complex mechanisms. In this context, DL-4-Hydroxy-3-methoxymandelic-2-D1 acid is invaluable for tracing the fate of catecholamines and quantifying their metabolites.

Catecholamine catabolism is primarily carried out by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.govderangedphysiology.com The interplay of these enzymes, along with others like alcohol and aldehyde dehydrogenases, results in the formation of several metabolites, with vanillylmandelic acid (VMA) being a major end-product of norepinephrine and epinephrine metabolism. researchgate.netnih.gov Using isotopically labeled tracers allows researchers to follow the transformation of precursors through these enzymatic steps, providing clear insights into the relative activity of different metabolic routes. nih.gov For instance, studies have used labeled precursors to demonstrate that in certain conditions, there can be a shift towards extraneuronal metabolic pathways for norepinephrine. nih.gov

The formation of Vanillylmandelic Acid (VMA) from its precursors, norepinephrine and epinephrine, involves a multi-step enzymatic process. The precise pathway has been clarified over time, moving from a simplified, historically held view to a more accurate and detailed understanding. researchgate.net

The two principal pathways for the metabolism of norepinephrine leading to VMA are:

Pathway 1: Norepinephrine is first acted upon by Catechol-O-methyltransferase (COMT) in extraneuronal tissues to form normetanephrine. Normetanephrine is then deaminated by Monoamine Oxidase (MAO) to form 3-methoxy-4-hydroxyphenylglycolaldehyde (B101626) (MOPEGAL), a short-lived intermediate. researchgate.net

Pathway 2 (Major Pathway): Norepinephrine is first deaminated by MAO within sympathetic nerves to produce 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). This intermediate is rapidly reduced by aldehyde reductase (AR) to 3,4-dihydroxyphenylglycol (B133932) (DHPG). DHPG then diffuses out of the neuron and is O-methylated by COMT in other cells to form 3-methoxy-4-hydroxyphenylglycol (MHPG). researchgate.net

In both pathways, the final step occurs predominantly in the liver, where MHPG is oxidized by alcohol dehydrogenase (ADH) and subsequently by aldehyde dehydrogenase to yield VMA. researchgate.netnih.gov Similarly, epinephrine is metabolized via metanephrine (B195012) to also yield VMA. youtube.com

Table 1: Key Enzymes in Vanillylmandelic Acid (VMA) Formation

EnzymeAbbreviationFunction in VMA PathwayLocation
Monoamine OxidaseMAODeaminates catecholamines (norepinephrine, normetanephrine)Primarily on the outer mitochondrial membrane in nerve terminals and other cells. derangedphysiology.com
Catechol-O-methyltransferaseCOMTMethylates the catechol ring (norepinephrine to normetanephrine; DHPG to MHPG)Primarily in the cytoplasm of extraneuronal cells, with high concentrations in the liver and kidneys. derangedphysiology.com
Aldehyde ReductaseARReduces aldehyde intermediates (DOPEGAL to DHPG)Primarily within sympathetic nerves. researchgate.net
Alcohol DehydrogenaseADHOxidizes MHPG to an aldehyde intermediatePrimarily in the liver. researchgate.netnih.gov
Aldehyde DehydrogenaseALDHOxidizes aldehyde intermediates to the final acid (VMA)Primarily in the liver. nih.gov

Understanding the kinetics of enzymes like MAO and COMT is fundamental to predicting how catecholamine metabolism is regulated. Kinetic parameters, such as the Michaelis constant (Kм) and maximum velocity (Vmax), describe the enzyme's affinity for its substrate and its maximum catalytic rate, respectively. These parameters can be determined in in vitro assays using purified enzymes or tissue homogenates.

Studies investigating the kinetic parameters of these enzymes have been conducted in various tissues, such as the brain, to understand their capacity for catecholamine breakdown. For example, kinetic analyses have been performed on brain tissue from mouse models to determine the Vmax and Kм values for COMT and MAO activity. nih.gov In these studies, increasing concentrations of a substrate (like adrenaline for COMT or dopamine (B1211576) for MAO) are incubated with the enzyme preparation, and the rate of product formation is measured. nih.gov Such experiments reveal the efficiency of these metabolic pathways and how they might be altered in different physiological or pathological states.

Table 2: Example Kinetic Parameters for Catecholamine Metabolizing Enzymes in Mouse Brain

EnzymeSubstrateVmax (nmol·(mg protein)⁻¹·h⁻¹)Kм (µM)
Total COMTAdrenaline1.9 ± 0.1185 ± 21
MAODopamine10.3 ± 0.3143 ± 13
Data derived from studies on wild-type mouse brain tissue. nih.gov

Metabolic Flux Analysis (MFA) and Isotope Tracing in Model Systems

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. researchgate.net When combined with isotope tracing, MFA provides a dynamic view of cellular metabolism. isotope.com Stable isotope tracers, such as this compound or other labeled precursors like deuterated norepinephrine, are introduced into a biological system (cells, tissues, or whole animals). nih.govnih.gov The labeled atoms are incorporated into downstream metabolites, and the pattern and extent of this labeling are measured, typically by mass spectrometry or NMR spectroscopy. nih.govnih.gov This information allows researchers to calculate the flow of metabolites through specific pathways.

Isotope tracing using deuterated compounds is a well-established method for quantifying metabolic turnover and production rates in vivo. nih.gov For instance, studies in humans have utilized intravenously administered deuterium-labeled VMA to determine its kinetic parameters. nih.gov By tracking the levels of both the labeled and endogenous VMA in plasma and urine over time with gas chromatography-mass spectrometry, researchers can calculate key values like biological half-life, volume of distribution, and the body's total production rate. nih.gov

Similarly, deuterium-labeled 4-hydroxy-3-methoxyphenylglycol (HMPG), a direct precursor to VMA, has been used to trace its conversion to VMA. nih.gov These studies have shown that a significant portion of HMPG is oxidized to VMA, providing quantitative data on the flux through this specific step of the catecholamine degradation pathway. nih.gov These approaches are critical for building a complete picture of systemic catecholamine metabolism in both healthy individuals and in disease models. nih.govnih.gov

Table 3: Kinetic Parameters of VMA Determined by in vivo Isotope Tracing

ParameterValue (Mean ± SD)Unit
Biological Half-life0.54 ± 0.22hours
Apparent Volume of Distribution0.36 ± 0.11L/kg
Body Turnover/Production Rate1.27 ± 0.51µmol/hour
Urinary Excretion Rate0.82 ± 0.22µmol/hour
Data from a study involving intravenous administration of deuterium-labeled VMA to healthy men. nih.gov

Isotope tracers are essential for delineating de novo biosynthesis pathways—the creation of complex molecules from simple precursors. In the context of catecholamine metabolism, labeled amino acids like tritium-labeled L-3,4-dihydroxyphenylalanine (L-DOPA) can be administered to trace the entire synthesis and degradation pathway. nih.gov

By administering labeled L-DOPA, scientists can follow the label as it is incorporated first into dopamine, then norepinephrine, and finally into degradation products like VMA. nih.gov Analyzing the specific activity of these labeled compounds in urine or tissue samples over time allows for the estimation of turnover rates and half-lives of the catecholamines themselves. nih.gov Other studies have used labeled tyrosine precursors to investigate how external factors can influence the rate of de novo catecholamine synthesis and subsequent release and metabolism in cell models like PC12 cells. nih.gov This approach is fundamental to understanding how the entire catecholamine life cycle, from synthesis to breakdown, is regulated.

The data generated from isotope tracing experiments are often complex and require computational tools for interpretation. Computational models of metabolic networks are used to simulate the flow of isotopes and predict the resulting labeling patterns in various metabolites. nih.gov These predicted patterns are then compared to the experimentally measured data. biorxiv.org

By fitting the experimental data to the model, researchers can estimate the fluxes through various reactions in the network. biorxiv.orgmdpi.com This integration of experimental isotope tracing with computational modeling has been applied to understand catecholamine metabolism in disease. For example, computational models of cardiac catecholamine deficiency have been tested and validated using empirical data from positron emission tomography (PET) scans with 18F-dopamine, an isotopic tracer. nih.gov The model's ability to predict the observed changes in catecholamine levels lends confidence to its underlying assumptions about the metabolic network. nih.gov Furthermore, advanced frameworks can use machine learning to decipher the complex relationship between isotope labeling patterns and metabolic fluxes, making flux analysis more accessible and rapid. biorxiv.org

The use of deuterium-labeled compounds, such as analogs of this compound, has been instrumental in clarifying the metabolic fate of catecholamines like norepinephrine and epinephrine. Research employing these labeled molecules allows for precise tracing of metabolic pathways without the use of radioactive isotopes.

Research on Transport and Distribution Dynamics of Vanillylmandelic Acid Derivatives in Biological Compartments.

Studies utilizing deuterium-labeled vanillylmandelic acid (VMA) have provided significant insights into its transport and distribution within the human body. In one key study, VMA labeled with three deuterium (B1214612) atoms was administered intravenously to healthy individuals to investigate its turnover and fate. The findings revealed a rapid turnover of VMA within a relatively small volume of distribution. This indicates that VMA is quickly cleared from the plasma. The study also demonstrated that VMA is an end-stage metabolite of norepinephrine, as there was no evidence of its conversion back to 4-hydroxy-3-methoxyphenyl glycol (HMPG). solubilityofthings.com

A double isotope labeling technique, employing both deuterium-labeled HMPG and VMA, further elucidated the dynamics between these two compounds. This research showed that the entire production of VMA in the body could be accounted for by the oxidation of HMPG. rsc.org This established HMPG as the primary precursor to VMA in the metabolic cascade of norepinephrine and epinephrine. rsc.org

The kinetic parameters determined from such studies are crucial for understanding how VMA is handled by the body, its rate of excretion, and its volume of distribution. These findings are foundational for diagnostic applications where VMA levels are used as biomarkers for certain diseases.

Kinetic Parameter Value (Mean ± SD) Reference
Biological Half-life0.54 ± 0.22 hours solubilityofthings.com
Apparent Volume of Distribution0.36 ± 0.11 L/kg solubilityofthings.com
Production Rate (Body Turnover)1.27 ± 0.51 µmol/h solubilityofthings.com
Urinary Excretion Rate0.82 ± 0.22 µmol/h solubilityofthings.com
Urinary Recovery of Labeled VMA85 ± 10% solubilityofthings.com
Data from a study on VMA labeled with three deuterium atoms.

Comparative Biochemical Studies of Deuterated vs. Non-deuterated Analogues.

Comparative studies of deuterated and non-deuterated compounds are fundamental to understanding the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates. This effect can be harnessed to probe reaction mechanisms and to develop drugs with altered metabolic profiles.

While specific comparative studies on this compound versus its non-deuterated counterpart are not extensively documented in publicly available research, the principles of KIE are well-established and have been demonstrated in similar contexts. For instance, the deuteration of drugs at metabolically active sites can slow down their breakdown, a strategy explored in pharmaceutical development. qiaosun.netnih.gov

In the context of VMA, a comparative study using deuterated fatty acids in conjunction with coherent anti-Stokes Raman scattering (CARS) microscopy has demonstrated the ability to distinguish between deuterated and non-deuterated molecules within cells. nih.gov This technique allows for the visualization and quantification of the uptake and storage of labeled compounds, providing a powerful tool for comparative biochemical analysis. nih.gov Such an approach could theoretically be applied to compare the intracellular dynamics of this compound and its non-deuterated form.

Research on other deuterated molecules has quantified the KIE, showing that it is often small but significant. For example, studies on deuterated glucose and acetate (B1210297) have measured KIEs of 4-6%. This seemingly small difference can have substantial effects on metabolic flux and the accumulation of metabolites.

Emerging Research Directions and Future Perspectives

Integration with Multi-Omics Approaches for Systems-Level Understanding

The era of systems biology demands a holistic view of cellular function, integrating data from genomics, proteomics, and metabolomics. Stable isotope labeling is a cornerstone of metabolomics, enabling the tracing of metabolic fluxes and the elucidation of complex metabolic networks. researchgate.netfrontiersin.org DL-4-Hydroxy-3-methoxymandelic-2-D1 acid, as a stable isotope-labeled metabolite, is an ideal candidate for integration into multi-omics studies to provide a dynamic understanding of catecholamine metabolism and its interplay with other cellular processes.

In a typical multi-omics experiment, cells or organisms could be supplied with a precursor that is ultimately metabolized to this compound. By tracking the deuterium (B1214612) label, researchers can quantify the flux through the catecholamine degradation pathway. When combined with proteomic analysis, this can reveal how changes in enzyme expression levels, identified through proteomics, correlate with metabolic output, measured via the labeled metabolite. nih.govnih.govmdpi.com For instance, in studies of neuroblastoma, a tumor known for its high catecholamine secretion, this integrated approach could identify key regulatory proteins that control the metabolic reprogramming observed in these cancer cells. wikipedia.org

Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope tracers to quantify the rates of intracellular reactions. While traditionally focused on central carbon metabolism using 13C-labeled glucose, the principles of MFA can be extended to other pathways using appropriately labeled compounds. nih.gov this compound can be used to probe the flux through the monoamine oxidase and catechol-O-methyltransferase pathways, providing a quantitative measure of catecholamine turnover. Integrating this flux data with transcriptomic and proteomic data can create comprehensive models of cellular metabolism, offering a systems-level understanding of how genetic and environmental perturbations affect cellular phenotype.

Table 1: Potential Multi-Omics Integration with this compound

Omics LayerInformation GainedPotential Application
Metabolomics Quantitative flux through catecholamine degradation pathways.Understanding metabolic dysregulation in diseases like pheochromocytoma and neuroblastoma.
Proteomics Identification and quantification of enzymes involved in catecholamine metabolism.Correlating enzyme abundance with metabolic flux to identify regulatory control points.
Transcriptomics Gene expression levels of metabolic enzymes and transporters.Linking genetic variations to changes in catecholamine metabolism.
Genomics Genetic mutations affecting catecholamine metabolic pathways.Identifying genetic predispositions to diseases associated with altered catecholamine levels.

Development of Novel Isotopic Probes for Biochemical Discovery

Isotopically labeled molecules are fundamental tools for biochemical discovery, serving as tracers and probes to investigate biological processes. nih.govmdpi.comnih.gov While ring-deuterated vanillylmandelic acid has been synthesized for use as an internal standard in mass spectrometry-based assays, the specific labeling in this compound at the α-carbon position opens up new possibilities for its use as a sophisticated biochemical probe.

One promising area is in the study of enzyme kinetics and mechanisms. The deuterium at the C-2 position can be used to investigate the kinetic isotope effect (KIE) of enzymes that catalyze the further metabolism or transport of vanillylmandelic acid. A significant KIE would indicate that the C-H bond at this position is broken in the rate-determining step of the reaction, providing valuable insight into the enzyme's catalytic mechanism.

Furthermore, this compound can be a precursor for the synthesis of more complex molecular probes. For example, it could be chemically modified to include a reporter group, such as a fluorophore or a photoaffinity label, while retaining the deuterium label as a mass spectrometric tag. Such dual-functional probes would allow for both fluorescence-based imaging of cellular localization and mass spectrometry-based identification of binding partners or metabolic products. This approach would be particularly valuable for identifying novel proteins that interact with catecholamine metabolites.

Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that uses deuterated substrates to map metabolic processes in vivo. nih.govresearchgate.netmdpi.com While currently focused on substrates like glucose and choline, the development of methods to detect deuterated metabolites like this compound could extend the application of DMI to neuroendocrine research, allowing for the visualization of catecholamine metabolism in real-time within living organisms.

Theoretical and Computational Chemistry Approaches to Isotope Effects in Biological Reactions

Computational chemistry provides a powerful lens through which to examine the intricate details of enzymatic reactions. Quantum mechanics/molecular mechanics (QM/MM) methods, in particular, allow for the detailed study of reaction mechanisms, including the calculation of kinetic isotope effects (KIEs). nih.gov The deuterium substitution in this compound makes it an excellent subject for such theoretical investigations.

Computational models can be used to simulate the enzymatic reactions involving vanillylmandelic acid, such as its potential further oxidation or conjugation. By comparing the calculated reaction barriers for the deuterated and non-deuterated forms, researchers can predict the KIE and gain a deeper understanding of the transition state structure and the role of quantum mechanical tunneling in the reaction. nih.gov These theoretical predictions can then be compared with experimental data obtained using this compound to validate and refine the computational models.

Furthermore, molecular dynamics (MD) simulations can be employed to study the interaction of this compound with enzymes and transport proteins. researchgate.netdtu.dknih.govnih.govresearchgate.net These simulations can reveal how the deuterium substitution might subtly alter the binding affinity or the conformational dynamics of the enzyme-substrate complex. Such insights are crucial for understanding the molecular basis of substrate recognition and specificity.

The degradation of mandelic acid has been studied as a model for the bacterial degradation of aromatic compounds. researchgate.netnih.gov Computational studies on the enzymes in this pathway, when applied to the deuterated substrate, could provide valuable information on the isotope effects in these microbial systems, with potential applications in biotechnology and bioremediation.

Table 2: Computational Approaches for Studying this compound

Computational MethodResearch QuestionExpected Outcome
Quantum Mechanics/Molecular Mechanics (QM/MM) What is the kinetic isotope effect for enzymatic reactions involving VMA?Prediction of KIE values and understanding of the transition state and quantum tunneling effects.
Molecular Dynamics (MD) Simulations How does deuterium substitution affect the binding and dynamics of VMA with enzymes?Insights into enzyme-substrate interactions and conformational changes.
Density Functional Theory (DFT) What are the vibrational frequencies of deuterated VMA?Theoretical spectra to aid in the interpretation of experimental spectroscopic data.

Advancements in Micro-Scale and Real-Time Analytical Applications

The development of microfluidic devices, or "lab-on-a-chip" technology, has revolutionized analytical chemistry by enabling the manipulation of minute volumes of fluids, leading to faster analysis times, reduced reagent consumption, and higher throughput. researchgate.netnih.govnih.gov The integration of mass spectrometry with microfluidics offers a particularly powerful platform for the analysis of metabolites from biological samples. nih.gov

This compound can be utilized in these micro-scale systems for highly sensitive and quantitative analysis of catecholamine metabolism in small cell populations or even single cells. For instance, a microfluidic device could be designed to culture neuronal cells, expose them to specific stimuli, and then lyse the cells and analyze the intracellular and secreted levels of deuterated and non-deuterated VMA by chip-based electrospray ionization mass spectrometry. This would allow for the real-time monitoring of metabolic responses to drugs or other perturbations with unprecedented spatial and temporal resolution.

The inherent properties of stable isotope-labeled compounds make them ideal for quantitative mass spectrometry. The mass shift introduced by the deuterium atom allows for the use of this compound as an internal standard for the accurate quantification of endogenous VMA in complex biological matrices. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry and tandem mass spectrometry, can easily distinguish between the labeled and unlabeled forms of the molecule, ensuring high specificity and accuracy. mdpi.com

The future of analytical applications will likely involve the development of integrated microfluidic systems that can perform sample preparation, separation, and detection on a single chip. The use of this compound in such systems will facilitate the development of rapid and automated assays for clinical diagnostics, for example, in the monitoring of neuroblastoma or pheochromocytoma from minimal sample volumes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.